molecular formula C22H25BN2O2 B1406407 1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1430751-24-8

1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No. B1406407
M. Wt: 360.3 g/mol
InChI Key: ULWMFFBWUYNLQY-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a useful research compound. Its molecular formula is C22H25BN2O2 and its molecular weight is 360.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioevaluation

Pyrazole derivatives, including 1H-Pyrazole, have been widely studied due to their significant potential in agrochemical and pharmaceutical activities. Recent advancements in synthetic strategies have enabled the creation of novel pyrazole derivatives under various conditions, highlighting their versatility in generating compounds with desired physical and chemical properties. These derivatives exhibit a broad range of biological activities, such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant effects, showcasing their potential in developing new therapeutic agents and agrochemical solutions (Sheetal et al., 2018).

Antiviral and Anti-Inflammatory Applications

The pyrazole scaffold is central to the design of anti-viral and anti-inflammatory therapeutics, demonstrating efficacy against multiple targets like HSV-1, NNRTI, H1N1, CoX-1, and CoX-2. This diversity in biological activity underlines the importance of pyrazole derivatives in medicinal chemistry, offering a pathway to novel therapeutic agents with the potential for significant clinical impact (Karati et al., 2022).

NMR Spectroscopy and Quantum Chemistry

The structural analysis of organophosphorus azoles, including pyrazole derivatives, using NMR spectroscopy and quantum chemistry, provides deep insights into their stereochemical structures. This analytical approach is crucial for understanding the molecular basis of their biological activities and for the development of more effective and selective therapeutic agents (Larina, 2023).

Antimicrobial, Anticancer, and Antimalarial Agents

Pyrazole derivatives have been identified as potent scaffolds for the development of antimicrobial, anticancer, and antimalarial agents. Their ability to interact with various biological targets such as DNA gyrase, topoisomerase IV, Hsp90, and several kinase enzymes, positions them as valuable candidates for further drug development. The structural flexibility of pyrazole allows for the synthesis of diverse analogues with enhanced biological activities, providing a foundation for new therapeutic strategies (Karati et al., 2022).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

The multicomponent synthesis approach for creating bioactive pyrazole derivatives highlights the efficiency and versatility of this method in pharmaceutical and medicinal chemistry. This strategy enables the rapid synthesis of pyrazole-based compounds with a wide range of biological activities, including antibacterial, anticancer, antifungal, and antioxidant properties. The review of recent developments in this area underscores the potential of pyrazole derivatives in advancing drug discovery and development (Becerra et al., 2022).

properties

IUPAC Name

1-[(3-phenylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BN2O2/c1-21(2)22(3,4)27-23(26-21)20-14-24-25(16-20)15-17-9-8-12-19(13-17)18-10-6-5-7-11-18/h5-14,16H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWMFFBWUYNLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301122260
Record name 1-([1,1′-Biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

CAS RN

1430751-24-8
Record name 1-([1,1′-Biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1430751-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-([1,1′-Biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

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